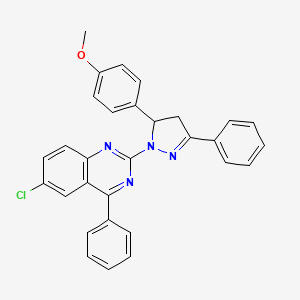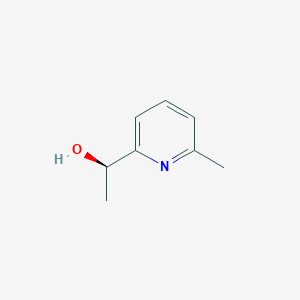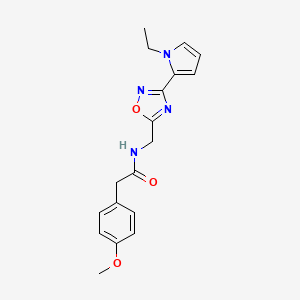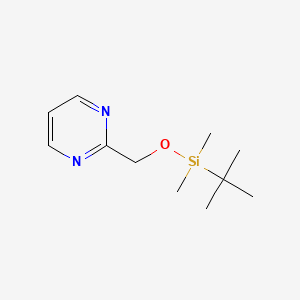
6-Chlor-2-(5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylchinazolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C30H23ClN4O and its molecular weight is 490.99. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gerne! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 6-Chlor-2-(5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylchinazolin:
Antitumoraktivität
Diese Verbindung hat vielversprechende Ergebnisse im Bereich der Onkologie gezeigt. Ihre einzigartige Struktur ermöglicht es ihr, mit verschiedenen zellulären Signalwegen zu interagieren, die das Wachstum von Krebszellen möglicherweise hemmen. Studien haben gezeigt, dass sie in bestimmten Krebszelllinien Apoptose (programmierter Zelltod) induzieren kann, was sie zu einem Kandidaten für die Weiterentwicklung als Antitumormittel macht .
Entzündungshemmende Eigenschaften
Forschungen haben gezeigt, dass diese Verbindung signifikante entzündungshemmende Eigenschaften besitzt. Sie kann die Produktion von pro-inflammatorischen Zytokinen und Enzymen wie COX-2 hemmen, die an der Entzündungsreaktion beteiligt sind. Dies macht sie zu einem potenziellen Therapeutikum zur Behandlung von entzündlichen Erkrankungen wie Arthritis .
Antimikrobielle Aktivität
Die Verbindung wurde auf ihre antimikrobiellen Eigenschaften untersucht. Sie hat sich gegen eine Reihe von bakteriellen und pilzlichen Krankheitserregern als wirksam erwiesen. Diese breite Aktivität deutet auf ihre potenzielle Verwendung bei der Entwicklung neuer Antibiotika oder Antimykotika hin, insbesondere angesichts der zunehmenden Antibiotikaresistenz .
Kardioprotektive Wirkungen
Die Verbindung wurde auch auf ihre kardioprotektiven Wirkungen untersucht. Sie scheint Herzzellen vor Ischämie-Reperfusionsschäden zu schützen, die eine Hauptursache für Herzinfarkte sind. Dieser schützende Effekt könnte bei der Entwicklung von Behandlungen für Herz-Kreislauf-Erkrankungen von Vorteil sein.
Diese vielfältigen Anwendungen unterstreichen das Potenzial von this compound in verschiedenen Bereichen der medizinischen und wissenschaftlichen Forschung. Jede Anwendung erfordert weitere Untersuchungen, um die beteiligten Mechanismen vollständig zu verstehen und wirksame Therapeutika zu entwickeln.
Quelle 1 Quelle 2 Quelle 3 : Quelle 4 : Quelle 5 : Quelle 6 : Quelle 7 : Quelle 8
Eigenschaften
IUPAC Name |
6-chloro-2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23ClN4O/c1-36-24-15-12-21(13-16-24)28-19-27(20-8-4-2-5-9-20)34-35(28)30-32-26-17-14-23(31)18-25(26)29(33-30)22-10-6-3-7-11-22/h2-18,28H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREDZNUFLWDEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(propan-2-yl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2500126.png)

![2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2500132.png)
![N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2500133.png)
![(4-Bromophenyl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2500134.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2500135.png)



![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-3-carboxamide](/img/structure/B2500141.png)
![1-(2,5-Dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2500142.png)
![ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2500143.png)
![[4-(propan-2-yl)-1,2-oxazol-3-yl]methanol](/img/structure/B2500145.png)
![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2500146.png)
